3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxypropoxy)propan-1-ol; 3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex organic compound with the molecular formula C30H44N2O9 and a molecular weight of 576.678 g/mol . This compound is characterized by its multiple hydroxypropoxy groups and isocyanato groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropoxy)propan-1-ol and its related compounds typically involves the reaction of propylene oxide with glycerol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the formation of the hydroxypropoxy groups .
For the isocyanato derivative, the synthesis involves the reaction of the hydroxypropoxy compound with phosgene or a phosgene substitute, such as diphosgene or triphosgene, in the presence of a base like pyridine. This reaction is typically conducted at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Continuous flow reactors are often used to maintain consistent reaction conditions and to handle large volumes of reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxypropoxy groups can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanato groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxypropoxy)propan-1-ol and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Utilized in the development of drug delivery systems and as building blocks for pharmaceuticals.
Wirkmechanismus
The mechanism of action of these compounds is largely dependent on their functional groups. The hydroxypropoxy groups can form hydrogen bonds, enhancing solubility and reactivity. The isocyanato groups can react with amines to form ureas or with alcohols to form urethanes, making them valuable in polymer chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipropylene glycol: Similar in structure but lacks the isocyanato groups.
Tripropylene glycol: Contains additional hydroxypropoxy groups but no isocyanato groups.
Polypropylene glycol: A polymeric form with repeating hydroxypropoxy units.
Uniqueness
3-(3-Hydroxypropoxy)propan-1-ol and its derivatives are unique due to the presence of both hydroxypropoxy and isocyanato groups, which provide a combination of reactivity and versatility not found in simpler glycols or polyols .
Eigenschaften
CAS-Nummer |
146817-69-8 |
---|---|
Molekularformel |
C30H44N2O9 |
Molekulargewicht |
576.7 g/mol |
IUPAC-Name |
3-(3-hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C9H20O4.C6H14O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-9(13-7-3-5-11)8-12-6-2-4-10;7-3-1-5-9-6-2-4-8/h1-8H,9H2;9-11H,2-8H2,1H3;7-8H,1-6H2 |
InChI-Schlüssel |
BSBPMRMHVQNFPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCCO)OCCCO.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CO)COCCCO |
Verwandte CAS-Nummern |
146817-69-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.